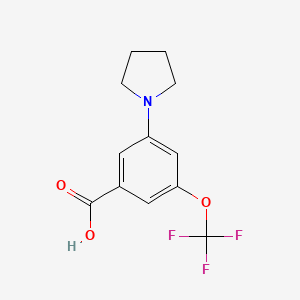
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is a chemical compound known for its unique structure and properties It consists of a benzoic acid core substituted with a pyrrolidinyl group and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid typically involves the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including the oxidation of toluene or the carboxylation of benzene derivatives.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions. For example, a halogenated benzoic acid derivative can react with pyrrolidine under basic conditions to form the desired product.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Benzyl alcohol or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with protein receptors or enzymes, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological activities and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-yl)benzoic Acid: Lacks the trifluoromethoxy group, which may result in different biological activities and properties.
5-(Trifluoromethoxy)benzoic Acid: Lacks the pyrrolidinyl group, affecting its interaction with biological targets.
3-(Pyrrolidin-1-yl)-4-(trifluoromethoxy)benzoic Acid: A positional isomer with potentially different chemical and biological properties.
Uniqueness
3-(Pyrrolidin-1-yl)-5-(trifluoromethoxy)benzoic Acid is unique due to the presence of both the pyrrolidinyl and trifluoromethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12F3NO3 |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
3-pyrrolidin-1-yl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)19-10-6-8(11(17)18)5-9(7-10)16-3-1-2-4-16/h5-7H,1-4H2,(H,17,18) |
InChI Key |
XNQSHUNFFAQGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















